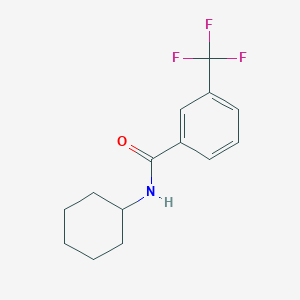![molecular formula C17H23FN2O2 B5701651 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone](/img/structure/B5701651.png)
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as AFM13, is a small molecule drug that is being developed for the treatment of various types of cancer. AFM13 belongs to the class of bispecific antibodies, which are designed to target two different antigens simultaneously. In the case of AFM13, it targets CD30, a protein that is overexpressed on the surface of certain cancer cells, and CD16A, a protein that is present on the surface of natural killer (NK) cells.
Mécanisme D'action
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone works by binding to CD30 on the surface of cancer cells and CD16A on the surface of NK cells. This binding activates the NK cells and triggers the release of cytotoxic molecules, such as perforin and granzyme, which can kill the cancer cells. This compound also enhances the ability of NK cells to recognize and target cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its ability to activate NK cells and induce the death of cancer cells. This compound has been shown to increase the production of cytokines, such as interferon-gamma and tumor necrosis factor-alpha, which play important roles in the immune response against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone is its ability to target two different proteins simultaneously, which makes it a potentially powerful tool in the fight against cancer. However, the synthesis of this compound is complex and requires a high degree of expertise in the field of antibody engineering. Additionally, the use of bispecific antibodies in the clinic is still relatively new, and more research is needed to fully understand their potential advantages and limitations.
Orientations Futures
There are several potential future directions for the development of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone and other bispecific antibodies. One area of focus is the optimization of the antibody design to improve their efficacy and reduce their toxicity. Another area of focus is the development of combination therapies that combine bispecific antibodies with other immunotherapies, such as checkpoint inhibitors. Additionally, there is a need for further clinical studies to evaluate the safety and efficacy of bispecific antibodies in a variety of cancer types.
Méthodes De Synthèse
The synthesis of 1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone involves the chemical modification of two different antibodies, one that targets CD30 and the other that targets CD16A. The modified antibodies are then linked together using a chemical linker to create the bispecific antibody this compound. The synthesis process is complex and requires a high degree of expertise in the field of antibody engineering.
Applications De Recherche Scientifique
1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been the subject of several preclinical and clinical studies, and the results have shown promising anti-tumor activity in various types of cancer, including Hodgkin lymphoma, non-Hodgkin lymphoma, and acute myeloid leukemia. This compound has been shown to activate NK cells and induce the death of cancer cells that express CD30. The ability of this compound to target two different proteins simultaneously makes it a potentially powerful tool in the fight against cancer.
Propriétés
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-4-5-17(22)14-11-15(18)16(10-12(14)2)20-8-6-19(7-9-20)13(3)21/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWKTAZDXNXOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)
![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)

![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5701632.png)
![2-{2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5701637.png)
![N-(4-fluorophenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5701653.png)

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5701661.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5701667.png)
